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Abstract
Lenumlostat hydrochloride (also known as PAT-1251 and GB2064) is a potent, selective,

and orally available small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2). Emerging as a

promising therapeutic candidate, lenumlostat targets the fundamental mechanisms of fibrosis,

a pathological process characterized by excessive extracellular matrix deposition that can lead

to organ dysfunction and failure. This document provides a comprehensive technical overview

of lenumlostat hydrochloride, including its mechanism of action, preclinical efficacy in fibrosis

models, available clinical trial data, and detailed experimental methodologies.

Introduction
Fibrotic diseases, such as myelofibrosis, idiopathic pulmonary fibrosis (IPF), and non-alcoholic

steatohepatitis (NASH), represent a significant unmet medical need. A key pathological feature

of these conditions is the excessive cross-linking of collagen and elastin fibers in the

extracellular matrix (ECM), leading to tissue stiffening and loss of function. Lysyl oxidase-like 2

(LOXL2), a copper-dependent amine oxidase, is a critical enzyme in this process. Upregulated

in fibrotic tissues, LOXL2 catalyzes the oxidative deamination of lysine residues on collagen

and elastin, initiating the formation of covalent cross-links that stabilize the fibrotic matrix.

Lenumlostat hydrochloride has been developed as a high-affinity, pseudo-irreversible

inhibitor of LOXL2. By selectively targeting the catalytic activity of LOXL2, lenumlostat aims to
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halt the progression of fibrosis and potentially promote its resolution. This guide synthesizes

the current scientific and clinical knowledge on lenumlostat hydrochloride.

Chemical Properties and Mechanism of Action
Lenumlostat is the (R,R)-enantiomer of (3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-

yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone. The hydrochloride salt enhances

its pharmaceutical properties.

Mechanism of Action
Lenumlostat acts as a mechanism-based inhibitor of LOXL2. The aminomethyl pyridine moiety

of the molecule interacts with the active site of LOXL2, forming a pseudo-irreversible complex

that inhibits the enzyme's catalytic activity. This inhibition prevents the oxidative deamination of

lysine residues on collagen and elastin, thereby blocking the formation of the aldehyde

precursors necessary for ECM cross-linking. This targeted approach is designed to spare other

lysyl oxidase (LOX) family members, potentially reducing off-target effects.

Preclinical Data
In Vitro Potency and Selectivity
Lenumlostat has demonstrated potent and selective inhibition of LOXL2 across multiple

species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

The compound shows significant selectivity for LOXL2 over other human amine oxidases.

Target Species IC50 (μM)

LOXL2 Human 0.074

LOXL3 Human 1.17

LOX Human >30

Monoamine Oxidase A Human >100

Monoamine Oxidase B Human >100

Data sourced from Rowbottom MW, et al. J Med Chem. 2017.
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Efficacy in a Bleomycin-Induced Lung Fibrosis Model
The anti-fibrotic efficacy of lenumlostat was evaluated in a well-established mouse model of

bleomycin-induced pulmonary fibrosis.

Animal Model: Male C57BL/6 mice.

Induction of Fibrosis: A single intratracheal instillation of bleomycin (dose not specified in

available abstract) was administered on day 0.

Treatment: Racemic trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-

fluoro-4-hydroxypyrrolidin-1-yl)methanone (the racemic precursor to lenumlostat) was

administered orally, once daily (QD) for 14 days.

Assessment of Fibrosis:

Histopathology: Lung sections were stained with Masson's trichrome to visualize collagen

deposition. The severity of fibrosis was quantified using the Ashcroft scoring method.

Collagen Content: Total lung collagen was measured by assessing hydroxyproline levels.

Bronchoalveolar Lavage (BAL): The cellularity of the BAL fluid was analyzed to assess

inflammation.

Oral administration of the lenumlostat precursor molecule resulted in a significant, dose-

dependent reduction in lung fibrosis compared to vehicle-treated controls.

Parameter Vehicle Control

Lenumlostat

Precursor (dose not

specified)

p-value

Mean Ashcroft Score 3.7 0.9 <0.05

Lung Weight Significantly higher Significantly reduced <0.05

BAL Leukocyte Count Significantly higher Significantly reduced <0.05

Lung Collagen

Concentration
Significantly higher Significantly reduced <0.05

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data is qualitative as presented in the available abstract. Sourced from a 2017 Keystone

Symposia abstract on a mechanism-based small molecule inhibitor of LOXL2.[1]

Clinical Development
Lenumlostat hydrochloride is under investigation for the treatment of myelofibrosis, a

hematological malignancy characterized by progressive bone marrow fibrosis.

MYLOX-1: Phase 2a Clinical Trial (NCT04679870)
This open-label, single-arm study was designed to evaluate the safety, tolerability,

pharmacokinetics, and pharmacodynamics of oral lenumlostat in patients with myelofibrosis

who are ineligible for, intolerant to, or refractory to Janus kinase (JAK) inhibitors.[2]

Patient Population: 18 patients with primary or secondary myelofibrosis.[3]

Treatment Regimen: Lenumlostat (GB2064) administered at a dose of 1000 mg orally, twice

daily, for 9 months.[2][3]

Primary Endpoint: Safety and tolerability.[2]

Secondary Endpoints: Evaluation of hematological parameters and direct anti-fibrotic activity

assessed by bone marrow biopsies at baseline and at 3, 6, and 9 months.[2]

Reduction in Bone Marrow Fibrosis: Of the 10 evaluable patients who received at least six

months of treatment, six (60%) experienced a reduction of at least one grade in bone

marrow collagen fibrosis.[4]

Hematological Parameters: The six patients who showed a reduction in bone marrow fibrosis

also maintained stable hemoglobin, white blood cell counts, and platelet levels.[4]

Symptom and Spleen Response: After six months of treatment, one patient achieved a

spleen volume reduction of over 35%, and two patients had a greater than 50% reduction in

their Total Symptom Score. One patient had an anemia response.[2]

Lenumlostat demonstrated an acceptable safety profile. The most frequently reported

treatment-related adverse events were gastrointestinal in nature and were generally

manageable with standard care. Ten patients discontinued treatment due to adverse events or
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disease progression. The only serious adverse event considered possibly related to the

treatment was a fall.[2][3]

Target Engagement: Lenumlostat demonstrated good target engagement in plasma, with a

49.5% decrease in free LOXL2 levels observed two hours after dosing.[5]

Bone Marrow Penetration: Analysis of bone marrow biopsies confirmed the presence of

lenumlostat, indicating penetration into the target tissue.[5]

Signaling Pathways
Lenumlostat's mechanism of action is centered on the inhibition of LOXL2, a key downstream

effector in fibrotic signaling cascades. The transforming growth factor-beta (TGF-β) pathway is

a master regulator of fibrosis.
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Caption: LOXL2 Signaling Pathway in Fibrosis.
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Conclusion
Lenumlostat hydrochloride is a promising, first-in-class, oral inhibitor of LOXL2 with

demonstrated anti-fibrotic activity in preclinical models and early clinical trials. By targeting a

key enzyme in the fibrotic process, lenumlostat offers a novel therapeutic strategy for

myelofibrosis and potentially other fibrotic diseases. The available data indicate a favorable

safety profile and on-target activity, supporting its continued clinical development. Further

studies are warranted to fully elucidate its efficacy and long-term safety in a broader range of

fibrotic conditions.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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